molecular formula C21H30N2O3 B598624 tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate CAS No. 1198286-10-0

tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate

Cat. No.: B598624
CAS No.: 1198286-10-0
M. Wt: 358.482
InChI Key: VHVMTUGLWUVVFM-UHFFFAOYSA-N
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Description

tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate (CAS No. 1198286-10-0) is a heterocyclic organic compound featuring a spirocyclic diaza core. Its structure includes a benzyl substituent at position 10 and an oxo group at position 11, with a tert-butyl carbamate protecting group at position 2.

Properties

IUPAC Name

tert-butyl 2-benzyl-1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-20(2,3)26-19(25)23-14-8-12-21(16-23)11-7-13-22(18(21)24)15-17-9-5-4-6-10-17/h4-6,9-10H,7-8,11-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVMTUGLWUVVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCN(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678098
Record name tert-Butyl 8-benzyl-7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198286-10-0
Record name tert-Butyl 8-benzyl-7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the diazaspiro undecane structure.

    Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Formation of the tert-butyl ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be used to replace the benzyl group with other substituents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4)

  • Structural Differences : The spirocyclic system here is 3-azaspiro[5.5]undecane, with a single nitrogen at position 3 instead of the dual nitrogens (4,10) in the target compound. The absence of a benzyl group reduces steric bulk and alters electronic properties.
  • Physicochemical Properties : Molecular weight = 311.43 g/mol; LogP = 2.43; Topological Polar Surface Area (TPSA) = 55.84 Ų; solubility = 9.36 mg/mL in DMSO .

2,8-Diazaspiro[4.5]decane-8-carboxylic Acid, 1,3-Dioxo-2-(phenylmethyl)-, 1,1-Dimethylethyl Ester (CAS 470688-84-7)

  • Structural Differences: The spiro ring system is smaller ([4.5] vs. [5.5]), leading to increased ring strain.

tert-Butyl 8-benzyl-7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate (CAS 1198286-10-0 Alternative Name)

  • Structural Differences: While sharing the same CAS number as the target compound, this alternative nomenclature highlights positional isomerism (2,8-diaza vs. 4,10-diaza). Such isomerism can significantly impact binding affinity in biological systems .

Comparative Physicochemical Data

Property Target Compound (CAS 1198286-10-0) CAS 873924-08-4 CAS 470688-84-7
Molecular Weight (g/mol) ~365.45 (estimated) 311.43 388.44
LogP ~3.1 (predicted) 2.43 2.85
TPSA (Ų) ~75.6 (calculated) 55.84 95.94
Solubility in DMSO (mg/mL) Not reported 9.36 Not reported
Synthetic Accessibility Moderate High Low

Biological Activity

tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate is a complex organic compound characterized by a unique spirocyclic structure. Its molecular formula is C21H30N2O3, and it has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound features a diazaspiro undecane core, which contributes to its unique biological properties. The presence of the benzyl group and the tert-butyl ester enhances its lipophilicity, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC21H30N2O3
Molecular Weight358.48 g/mol
CAS Number1198286-10-0
AppearanceWhite to off-white solid

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Spirocyclic Core : Cyclization of a suitable precursor.
  • Introduction of the Benzyl Group : Through nucleophilic substitution.
  • Esterification : Reaction of the carboxylic acid with tert-butyl alcohol under acidic conditions.

Biological Activity

Research indicates that compounds similar to tert-butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane have demonstrated various biological activities:

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The compound's spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating target activity.

Pharmacological Effects

  • Anti-inflammatory Activity : Some studies suggest that spirocyclic compounds can exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
  • Analgesic Effects : The compound may have applications in pain management based on its structural analogs that have shown analgesic effects.
  • Anticancer Potential : Research into related diazaspiro compounds indicates potential anticancer activity through mechanisms that may involve apoptosis induction in cancer cells.

Case Studies and Research Findings

  • A study highlighted that diazaspiro compounds could be effective in treating obesity and pain due to their ability to interact with specific receptors involved in metabolic regulation and pain pathways .
  • Another investigation into the biological activity of similar compounds revealed their potential in modulating immune responses and influencing cell signaling pathways relevant to cardiovascular health and psychotic disorders .

Comparison with Related Compounds

When compared to other spirocyclic compounds, such as tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, tert-butyl 10-benzyl-11-oxo exhibits distinct biological profiles due to variations in substituents and structural configuration.

Compound NameBiological Activity
tert-butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecanePotential anti-inflammatory and analgesic
tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecaneAnticancer properties

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